Ethanedioic acid, potassium salt (2:1), dihydrate
Description
Ethanedioic acid, potassium salt (2:1), dihydrate (CAS 6100-20-5), also known as potassium oxalate dihydrate, is a crystalline salt with the molecular formula K₂C₂O₄·2H₂O . It is derived from oxalic acid (ethanedioic acid, C₂H₂O₄), the simplest dicarboxylic acid, which naturally occurs as a dihydrate (C₂H₂O₄·2H₂O) . This compound is synthesized by neutralizing oxalic acid with potassium hydroxide in a 1:2 molar ratio, forming a stable dihydrate structure.
Key properties include:
Properties
IUPAC Name |
potassium;2-hydroxy-2-oxoacetate;oxalic acid;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.K.2H2O/c2*3-1(4)2(5)6;;;/h2*(H,3,4)(H,5,6);;2*1H2/q;;+1;;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFHSTZUXXJAES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.O.O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7KO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-20-5 | |
| Record name | Ethanedioic acid, potassium salt, hydrate (2:1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Patent US2033097A: Hydrogen Partial Pressure Control
This method involves heating potassium formate at 260–530°C in the presence of alkali metal hydroxide (e.g., KOH) while maintaining hydrogen partial pressure below the equilibrium threshold. Key steps include:
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Temperature Optimization : Operating at 300–400°C maximizes yield (80–90%) while avoiding decomposition above 530°C.
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Alkali Hydroxide Role : KOH concentrations (0.5–5% w/w) inversely correlate with temperature, neutralizing acidic byproducts and shifting the equilibrium toward oxalate formation.
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Hydrogen Management : Reducing hydrogen partial pressure via vacuum or inert gas flushing prevents reversible reformation of potassium formate.
The reaction proceeds as:
Patent US2004867A: Inert Gas Bubbling
This approach melts potassium formate at 300–350°C while bubbling nitrogen, carbon monoxide, or hydrogen through the melt at atmospheric pressure. Critical aspects include:
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Gas Selection : Nitrogen ensures inert conditions, while hydrogen accelerates equilibrium shift via Le Chatelier’s principle.
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Post-Reaction Heating : Subsequent heating to 420°C increases conversion efficiency to 95% by decomposing residual formate.
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Catalytic Additives : Adding 3% KOH enhances reaction kinetics, achieving 93% oxalate yield in 1 hour.
Reaction Conditions and Optimization
Temperature Effects
| Parameter | US2033097A | US2004867A |
|---|---|---|
| Optimal Range | 300–400°C | 300–350°C |
| Conversion Efficiency | 80–90% | 90–95% |
| Decomposition Risk | >530°C | Minimal below 420°C |
Higher temperatures accelerate kinetics but risk oxalate decomposition into potassium carbonate and carbon.
Role of Alkali Hydroxide
Alkali hydroxides (e.g., KOH) serve dual roles:
Hydrogen Partial Pressure Management
Controlling hydrogen pressure is critical for equilibrium manipulation:
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Vacuum Application : Reduces hydrogen partial pressure below 1 atm, favoring oxalate formation.
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Inert Gas Flushing : Nitrogen or CO bubbling physically removes hydrogen, achieving similar effects.
Crystallization and Hydration
Anhydrous potassium oxalate (K₂C₂O₄) is dissolved in hot water and recrystallized to obtain the dihydrate form. Key considerations include:
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Solubility Profile : K₂C₂O₄ solubility increases from 33.2 g/100 g H₂O at 20°C to 65.8 g/100 g H₂O at 100°C, enabling cooling-induced crystallization.
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Purification : Ethanol washing removes residual formate or hydroxide impurities, yielding >99% pure dihydrate crystals.
Comparative Analysis of Synthesis Methods
The US2033097A method offers finer process control, while US2004867A prioritizes operational simplicity.
Industrial Applications and Scalability
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Photography : Potassium oxalate dihydrate acts as a silver halide solvent in developer solutions.
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Metallurgy : Forms stable complexes with iron(III) for electroplating baths.
Scalability challenges include maintaining hydrogen pressure control in large reactors and minimizing energy costs during crystallization.
Chemical Reactions Analysis
Types of Reactions: Ethanedioic acid, potassium salt (2:1), dihydrate primarily undergoes acid-base reactions due to its acidic nature. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Acid-Base Reactions: Reacts with bases such as sodium hydroxide to form potassium oxalate and water.
Complexation Reactions: Forms complexes with metal ions like calcium and magnesium under aqueous conditions.
Major Products Formed:
Potassium Oxalate: Formed in acid-base reactions.
Metal-Oxalate Complexes: Formed in complexation reactions with metal ions
Scientific Research Applications
Analytical Chemistry
Reagent in Titrations
Potassium oxalate dihydrate is widely used as a reagent in analytical chemistry, particularly in titrations. It serves as a primary standard for calibrating pH meters due to its stability and well-defined composition. The compound's ability to form complexes with metal ions makes it valuable for determining the concentration of various analytes in solution .
Standard Reference Material
It is recognized as a certified secondary standard reference material for pH measurement, ensuring the accuracy and reliability of pH readings in laboratory settings.
Biological Applications
Role in Plant Biology
Potassium oxalate dihydrate plays a crucial role in plant metabolism. It is involved in the formation of calcium oxalate crystals, which serve various functions, including calcium storage and protection against herbivory. The compound is naturally present in many plants such as spinach and tomatoes .
Potential Antimicrobial Agent
Research indicates that ethanedioic acid, potassium salt (2:1), dihydrate may have applications as an antimicrobial agent. Studies have explored its effectiveness in reducing populations of certain microorganisms, suggesting potential uses in food preservation and safety .
Industrial Applications
Use in Metal Processing
In industrial settings, potassium oxalate dihydrate is utilized in metal processing and cleaning. Its ability to form soluble complexes with metal ions makes it effective for removing rust and other contaminants from metal surfaces .
Chemical Synthesis
The compound serves as a precursor or reagent in various chemical syntheses, particularly in the production of other oxalate salts and coordination compounds. Its properties allow it to participate in reactions that require a stable source of potassium or oxalate ions .
Environmental Applications
Soil Amendment
In agriculture, potassium oxalate dihydrate can be used as a soil amendment to enhance potassium availability for plant uptake. This application supports plant growth while contributing to soil health by improving nutrient balance .
Safety Considerations
While potassium oxalate dihydrate has numerous beneficial applications, it is essential to recognize its potential hazards. The compound can be corrosive and irritating to the skin and mucous membranes upon exposure. Safety measures should be implemented when handling this compound to mitigate risks associated with acute toxicity and irritation .
Summary Table of Key Applications
| Application Area | Description |
|---|---|
| Analytical Chemistry | Used as a reagent for titrations; certified standard for pH measurement |
| Biological Applications | Involved in plant metabolism; potential antimicrobial properties |
| Industrial Applications | Utilized in metal processing; chemical synthesis |
| Environmental Applications | Acts as a soil amendment for potassium availability |
| Safety Considerations | Corrosive; requires careful handling due to potential toxicity |
Mechanism of Action
The mechanism of action of potassium tetraoxalate dihydrate involves its ability to donate protons (H⁺ ions) in aqueous solutions, making it an effective acid. It also acts as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in applications such as metal ion removal and pH standardization .
Comparison with Similar Compounds
Sodium Oxalate (Ethanedioic Acid Disodium Salt)
- Formula : Na₂C₂O₄ (anhydrous)
- CAS : 62-76-0
- Solubility : 37 g/L in water (20°C) .
- Applications : Textile finishing, leather tanning, and standardization of potassium permanganate solutions .
- Key Difference : Less soluble than potassium oxalate, making it suitable for precipitating calcium ions in analytical workflows .
Calcium Oxalate (Ethanedioic Acid Calcium Salt)
- Formula: CaC₂O₄·H₂O (monohydrate)
- CAS : 563-72-4
- Solubility : Practically insoluble in water (0.0067 g/L at 20°C) .
- Applications : Ceramic glazes, rare-earth metal separation , and a common component of kidney stones .
- Key Difference: Insolubility contrasts sharply with potassium oxalate, limiting its use to non-aqueous systems .
Potassium Hydrogen Oxalate (1:1:1 Salt)
Ferrous Oxalate Dihydrate
- Formula : FeC₂O₄·2H₂O
- CAS : 6047-25-2
- Solubility : Insoluble in water; decomposes in acids .
- Applications : Precursor for iron oxide synthesis, battery materials .
- Key Difference : Transition metal oxalates like ferrous oxalate are redox-active, unlike alkali metal oxalates .
Comparative Data Table
Research Findings and Industrial Relevance
- Hydration Effects : The dihydrate form of potassium oxalate enhances stability during storage compared to anhydrous forms, which may absorb moisture .
- Chelation Efficiency : Potassium oxalate outperforms sodium oxalate in binding divalent cations (e.g., Ca²⁺, Mg²⁺) due to higher solubility, making it preferred in water treatment .
- Toxicity Profile : All oxalates share risks of nephrotoxicity, but potassium oxalate’s higher solubility increases bioavailability, necessitating strict handling protocols .
Biological Activity
Ethanedioic acid, potassium salt (2:1), dihydrate, commonly referred to as potassium oxalate, is a crystalline compound with significant biological activity. This compound is utilized in various scientific and industrial applications due to its unique properties, including its role in pH buffering, metal ion complexation, and potential therapeutic uses.
- Chemical Formula : KH₃(C₂O₄)₂·2H₂O
- Molecular Weight : 184.23 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water, slightly soluble in alcohol
The compound is characterized by its acidic nature and ability to form stable complexes with metal ions, which can influence biological systems.
pH Buffering
Ethanedioic acid, potassium salt acts primarily as a pH buffer , maintaining a stable pH in biological and chemical systems. This stability is crucial for many enzymatic reactions and cellular processes. The compound neutralizes added acids or bases, preventing significant fluctuations in pH levels, which can be detrimental to biological activity.
Metal Ion Complexation
Potassium oxalate is known for its ability to complex with various metal ions such as calcium and magnesium. This property is particularly important in biological contexts where metal ion homeostasis is critical. For instance, it can influence the availability of essential minerals in biological systems and may play a role in detoxifying heavy metals through chelation therapy.
Chelation Therapy
Research indicates that ethanedioic acid, potassium salt may have potential applications in chelation therapy for metal poisoning. By forming complexes with toxic metals, it can facilitate their excretion from the body. This property has been explored in studies involving heavy metal toxicity .
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of oxalic acid derivatives. For example, sodium cadmium oxalate dihydrate exhibited significant free radical scavenging activity, suggesting that ethanedioic acid salts may also contribute to antioxidant defenses in biological systems .
Case Studies and Research Findings
- Antioxidant Activity Study :
- Metal Ion Interaction Study :
- Toxicological Assessment :
Comparative Analysis
| Compound | Solubility | Biological Activity | Unique Properties |
|---|---|---|---|
| Ethanedioic Acid, Potassium Salt | Soluble in water | Chelation therapy | Forms stable complexes with metal ions |
| Sodium Tetraoxalate | Soluble in water | Limited biological applications | Sodium-based; less effective in chelation |
| Potassium Hydrogen Oxalate | Slightly soluble | Similar to potassium salt | Contains one less oxalate group |
| Ammonium Tetraoxalate | Soluble in water | Used in specific industrial applications | Contains ammonium ions instead of potassium |
Q & A
Q. What are the established methods for synthesizing potassium oxalate dihydrate, and how can purity be verified?
Potassium oxalate dihydrate (K₂C₂O₄·2H₂O) is synthesized by neutralizing oxalic acid dihydrate (C₂H₂O₄·2H₂O) with potassium hydroxide under controlled stoichiometry. Post-crystallization, purity is verified via:
- Titrimetry : Oxalate content is quantified using standardized KMnO₄ in acidic conditions, where the oxalate ion acts as a reducing agent .
- Thermogravimetric Analysis (TGA) : Confirms the dihydrate structure by measuring mass loss at ~100–150°C (water release) and ~300°C (anhydrous salt decomposition) .
- X-ray Diffraction (XRD) : Validates crystallinity and phase purity by matching peaks to reference patterns .
Q. How can researchers determine the solubility of potassium oxalate dihydrate in aqueous systems at varying temperatures?
Solubility is assessed via:
- Gravimetric Saturation : Saturate solutions at target temperatures (e.g., 25°C, 50°C), filter undissolved solids, and evaporate the filtrate to measure solute mass .
- Conductometric Titration : Monitors ionic conductivity changes during dissolution. Note: Literature discrepancies may arise from hydration state (e.g., monohydrate vs. dihydrate) or impurities. Cross-check with XRD to confirm the solid phase post-measurement .
Q. Which spectroscopic techniques are optimal for characterizing potassium oxalate dihydrate in mixed salt systems?
- FTIR Spectroscopy : Identifies C=O stretching vibrations (~1600 cm⁻¹) and O-H bending (~3400 cm⁻¹) from water .
- Ion Chromatography : Quantifies K⁺ and C₂O₄²⁻ ions to rule out contaminants like sodium oxalate .
- XRD : Differentiates crystalline forms from analogs (e.g., calcium oxalate) .
Advanced Research Questions
Q. How does the chelation efficiency of potassium oxalate dihydrate compare to EDTA derivatives in complexometric titrations?
Potassium oxalate acts as a bidentate ligand with selectivity for Ca²⁺ and Fe³⁺ under acidic conditions, while EDTA forms hexadentate complexes with higher stability constants (log K ~10–25). Ligand choice depends on:
Q. How should researchers reconcile conflicting thermal decomposition profiles reported for potassium oxalate hydrates?
Discrepancies often stem from:
- Hydration State : Monohydrate (K₂C₂O₄·H₂O) loses water at ~50°C, while the dihydrate (K₂C₂O₄·2H₂O) dehydrates in two stages .
- Atmospheric Effects : Oxidative vs. inert atmospheres alter decomposition pathways (e.g., CO₂ vs. CO release). Validate using simultaneous TGA-DSC under controlled gas flow .
Q. What methodologies are recommended for synthesizing rare-earth metal oxalates using potassium oxalate dihydrate?
Potassium oxalate dihydrate serves as a precipitating agent for rare-earth ions (e.g., La³⁺, Nd³⁺):
- Ion Exchange : Mix K₂C₂O₄·2H₂O with rare-earth nitrate solutions at pH 2–3 to form insoluble oxalate salts .
- Morphology Control : Adjust reaction temperature (e.g., 60°C for nanorods vs. 25°C for microplates) and characterize via SEM/EDX .
Q. How can hydration stability of potassium oxalate dihydrate be maintained during long-term storage?
- Desiccants : Store in airtight containers with silica gel to prevent deliquescence .
- Temperature Control : Avoid cycles above 40°C, which promote partial dehydration to monohydrate .
Data Contradiction Analysis
Q. Why do solubility values for potassium oxalate salts vary across literature sources?
- Hydration State : Monohydrate (CAS 6487-48-5) and dihydrate (CAS 6100-20-5) have distinct solubility profiles. Misidentification (e.g., via improper XRD) leads to errors .
- Impurities : Residual KOH or oxalic acid alters solubility. Purity checks via titration or ion chromatography are critical .
Q. How can researchers address inconsistencies in oxalate quantification assays?
- Interference Mitigation : Pre-treat samples with cation-exchange resins to remove competing metals (e.g., Fe³⁺) before titrating with KMnO₄ .
- Method Cross-Validation : Compare gravimetric, titrimetric, and ICP-OMS results to identify systematic errors .
Safety and Handling
Q. What precautions are essential when handling potassium oxalate dihydrate in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
